molecular formula C12H11NO2 B5281267 (E)-3-(5-methylfuran-2-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one

(E)-3-(5-methylfuran-2-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one

Cat. No.: B5281267
M. Wt: 201.22 g/mol
InChI Key: WFNWCLALQXXXPA-VOTSOKGWSA-N
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Description

(E)-3-(5-methylfuran-2-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one is an organic compound that features a conjugated system of double bonds, incorporating both furan and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-methylfuran-2-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one typically involves the condensation of 5-methylfuran-2-carbaldehyde with 1H-pyrrole-2-carbaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-methylfuran-2-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the saturation of the double bonds.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Saturated hydrocarbons or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-3-(5-methylfuran-2-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of (E)-3-(5-methylfuran-2-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The conjugated system of double bonds allows for interactions with biological macromolecules, potentially leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-furyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one: Similar structure but lacks the methyl group on the furan ring.

    (E)-3-(5-methylfuran-2-yl)-1-(1H-indol-2-yl)prop-2-en-1-one: Contains an indole ring instead of a pyrrole ring.

    (E)-3-(5-methylfuran-2-yl)-1-(1H-pyrrol-3-yl)prop-2-en-1-one: The position of the pyrrole ring is different.

Uniqueness

(E)-3-(5-methylfuran-2-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one is unique due to the presence of both furan and pyrrole rings, which contribute to its distinct chemical and biological properties. The methyl group on the furan ring also adds to its uniqueness by influencing its reactivity and interactions with other molecules.

Properties

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-9-4-5-10(15-9)6-7-12(14)11-3-2-8-13-11/h2-8,13H,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNWCLALQXXXPA-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)C2=CC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)C2=CC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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